molecular formula C2H3NaO2 B1644765 Sodium;acetate

Sodium;acetate

Cat. No.: B1644765
M. Wt: 84.026 g/mol
InChI Key: VMHLLURERBWHNL-DEQYMQKBSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Sodium;acetate, also known as acetic acid-2-14C sodium salt, is a radiolabeled compound where the carbon-2 position of the acetate molecule is labeled with the radioactive isotope carbon-14. This compound is widely used in biochemical research to trace metabolic pathways and study the kinetics of biochemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Sodium;acetate can be synthesized by reacting acetic acid-2-14C with sodium hydroxide. The reaction is straightforward and involves the neutralization of the acid with the base to form the sodium salt:

CH3COOH-2-14C+NaOHCH3COONa-2-14C+H2O\text{CH}_3\text{COOH-2-14C} + \text{NaOH} \rightarrow \text{CH}_3\text{COONa-2-14C} + \text{H}_2\text{O} CH3​COOH-2-14C+NaOH→CH3​COONa-2-14C+H2​O

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the careful handling of radioactive materials and ensuring that the final product is free from contaminants. The reaction is typically carried out in a controlled environment to prevent any loss of the radioactive isotope.

Chemical Reactions Analysis

Types of Reactions

Sodium;acetate undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized to carbon dioxide and water.

    Reduction: It can be reduced to ethanol.

    Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Sodium acetate can react with alkyl halides in the presence of a base to form esters.

Major Products

    Oxidation: Carbon dioxide (CO2) and water (H2O).

    Reduction: Ethanol (CH3CH2OH).

    Substitution: Esters such as ethyl acetate (CH3COOCH2CH3).

Scientific Research Applications

Sodium;acetate is extensively used in scientific research, particularly in the following fields:

    Chemistry: Used as a tracer to study reaction mechanisms and kinetics.

    Biology: Employed in metabolic studies to trace the incorporation of acetate into various biomolecules.

    Medicine: Used in diagnostic imaging and to study metabolic disorders.

    Industry: Applied in the production of radiolabeled compounds for research and development.

Mechanism of Action

The mechanism by which Sodium;acetate exerts its effects is primarily through its incorporation into metabolic pathways. The radioactive carbon-14 isotope allows researchers to track the movement and transformation of the acetate molecule within biological systems. This helps in understanding the metabolic fate of acetate and its role in various biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • Sodium formate (HCOONa)
  • Sodium propionate (CH3CH2COONa)
  • Potassium acetate (CH3COOK)
  • Calcium acetate (Ca(CH3COO)2)

Uniqueness

Sodium;acetate is unique due to its radiolabeled carbon-14 isotope, which makes it an invaluable tool for tracing and studying metabolic pathways. Unlike its non-radioactive counterparts, this compound provides a means to visualize and quantify biochemical processes in real-time.

Properties

Molecular Formula

C2H3NaO2

Molecular Weight

84.026 g/mol

IUPAC Name

sodium;acetate

InChI

InChI=1S/C2H4O2.Na/c1-2(3)4;/h1H3,(H,3,4);/q;+1/p-1/i1+2;

InChI Key

VMHLLURERBWHNL-DEQYMQKBSA-M

SMILES

CC(=O)[O-].[Na+]

Isomeric SMILES

[14CH3]C(=O)[O-].[Na+]

Canonical SMILES

CC(=O)[O-].[Na+]

Origin of Product

United States

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